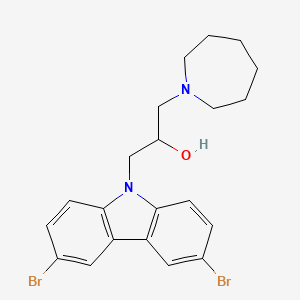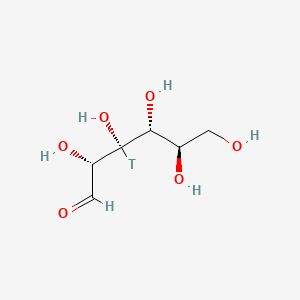
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research. MTFB is a benzothioamide derivative that has been synthesized using various methods. The compound has shown promising results in numerous studies, particularly in the field of cancer research.
Mécanisme D'action
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide exerts its anti-cancer effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell growth, division, and apoptosis. In cancer cells, the activity of PP2A is often reduced, leading to uncontrolled cell growth and survival. This compound restores the activity of PP2A, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the formation of new blood vessels, which are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, there are some limitations to using this compound in lab experiments, including its poor solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the research and development of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Further studies are also needed to investigate the potential of this compound in combination with other anti-cancer agents or therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXKTDLDUCLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

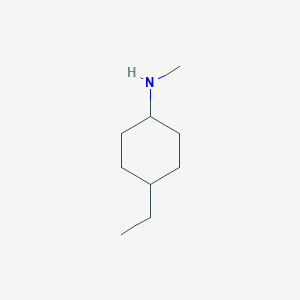
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)

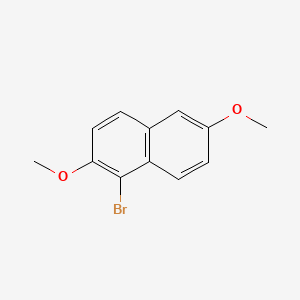

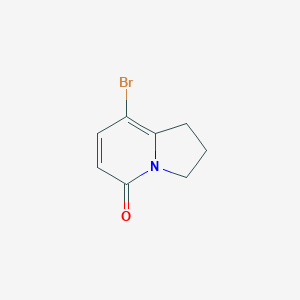
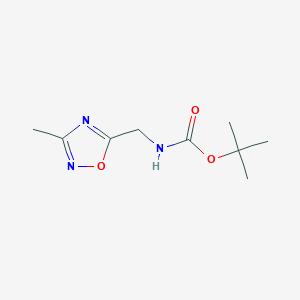

![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)
![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
